3-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-1-(2-phenoxyethyl)urea
Description
This compound features a cyclopenta[c]pyridazinone core fused to a bicyclic system, substituted at position 2 with an ethyl group linked to a urea moiety.
Properties
IUPAC Name |
1-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]-3-(2-phenoxyethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c23-17-13-14-5-4-8-16(14)21-22(17)11-9-19-18(24)20-10-12-25-15-6-2-1-3-7-15/h1-3,6-7,13H,4-5,8-12H2,(H2,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPFLASVIDHTMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CCNC(=O)NCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-1-(2-phenoxyethyl)urea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Cyclopenta[c]pyridazin moiety : This bicyclic structure is known for its diverse pharmacological properties.
- Urea linkage : The urea functional group is often associated with biological activity in various therapeutic areas.
- Phenoxyethyl group : This substituent can enhance lipophilicity and modify the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of cyclooxygenase enzymes (COX), particularly COX-II, which is implicated in inflammatory processes.
Potential Mechanisms:
- Inhibition of COX Enzymes : By inhibiting COX-II, the compound may reduce the production of pro-inflammatory prostaglandins.
- Modulation of Signaling Pathways : The compound could influence various signaling pathways involved in cell proliferation and apoptosis.
In Vitro Studies
Research has demonstrated that derivatives of cyclopenta[c]pyridazine exhibit varying degrees of anti-inflammatory activity. For instance, compounds with similar structural features have shown IC50 values ranging from 0.52 μM to 22.25 μM against COX-II enzymes .
In Vivo Studies
In vivo evaluations have indicated significant anti-inflammatory effects, with some compounds demonstrating over 64% inhibition compared to standard treatments like Celecoxib .
Case Studies and Research Findings
- Anti-inflammatory Activity : A study focused on a series of pyrazole derivatives related to the cyclopenta[c]pyridazine framework highlighted their potential as selective COX-II inhibitors, showcasing promising results in reducing inflammation without significant ulcerogenic effects .
- Cancer Therapeutics : Another investigation explored the antitumor potential of pyridazine derivatives, suggesting that modifications to the core structure could enhance cytotoxicity against various cancer cell lines .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that substituents on the cyclopenta[c]pyridazine core significantly influence both potency and selectivity towards COX enzymes, indicating a need for further optimization in drug design .
Comparison with Similar Compounds
Core Heterocycle Variations
Cyclopenta[c]pyridazinone vs. Pyridazinone Derivatives
- Compound 3h (): Features a simpler pyridazinone core (non-fused) with 5-chloro, 6-phenyl, and 2-methoxybenzyl substituents. The absence of a fused cyclopenta ring reduces conformational rigidity compared to the target compound .
- Pyrrolo[1,2-b]pyridazine (): A pyrrolidine-fused pyridazine with a carboxylic acid ester. The larger fused system may alter binding kinetics compared to the cyclopenta[c]pyridazinone core .
Triazolone and Pyrimidinone Analogues
- 5-Ethyl-4-(2-phenoxyethyl)-2H-1,2,4-triazol-3(4H)-one (): Shares the phenoxyethyl group but replaces pyridazinone with a triazolone core, likely reducing hydrogen-bonding capacity due to fewer heteroatoms .
- Cyclopenta[d]pyrimidinone Metabolite (): A sulfur-containing pyrimidinone derivative, demonstrating how heteroatom substitution influences metabolic pathways and stability .
Substituent Effects
- Urea vs. Ester Groups: The target’s urea group (two NH donors) may enhance hydrogen-bonding interactions compared to ester-containing analogues (e.g., ’s carboxylic acid ester), which rely on weaker dipole interactions .
Physicochemical Properties
- The cyclopenta ring in the target reduces rotatable bonds vs. non-fused pyridazinones (e.g., 3h), favoring rigid binding conformations .
Metabolic Pathways
- Urea Hydrolysis : The target’s urea moiety may undergo enzymatic hydrolysis, contrasting with ’s ester group, which is prone to esterase cleavage .
- Sulfur vs. Oxygen Substituents: ’s cyclopenta[d]pyrimidinone with a sulfur substituent highlights how heteroatom choice affects metabolic routes (e.g., sulfoxidation vs. hydroxylation) .
Q & A
Q. What are the key synthetic methodologies for preparing 3-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-1-(2-phenoxyethyl)urea?
Answer: Synthesis typically involves multi-step reactions, including cyclocondensation of pyridazinone precursors and urea linkage formation. For example:
- Step 1: Preparation of the cyclopenta[c]pyridazin-3-one core via cyclization of substituted pyridazines under acidic conditions (e.g., acetic acid) .
- Step 2: Alkylation or ethylation of the pyridazinone nitrogen using reagents like 2-phenoxyethyl isocyanate to form the urea bond. Reaction conditions (e.g., THF, 60°C) and stoichiometry must be optimized to avoid side reactions .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity products .
Q. Table 1: Example Reaction Conditions for Pyridazinone Derivatives
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | Acetic acid, 80°C, 12h | 72 | ≥95% |
| Urea Formation | 2-Phenoxyethyl isocyanate, THF, 60°C, 6h | 65 | ≥90% |
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
Answer:
- 1H/13C-NMR: Key signals include the urea NH protons (δ 8.5–9.5 ppm) and cyclopenta[c]pyridazinone aromatic protons (δ 7.2–8.3 ppm). The phenoxyethyl group appears as a triplet near δ 4.2 ppm .
- IR: Urea carbonyl stretches (~1650–1700 cm⁻¹) and pyridazinone C=O (~1720 cm⁻¹) confirm functional groups .
- MS: High-resolution ESI-MS can verify the molecular ion [M+H]+ with <2 ppm error .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
Answer:
- Substitution Patterns: Modify the phenoxyethyl group (e.g., fluorophenyl or methoxy substituents) to enhance receptor binding .
- Pyridazinone Core: Introduce electron-withdrawing groups (e.g., Cl, F) at position 3-oxo to stabilize the ring and improve metabolic stability .
- In Vitro Assays: Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity .
Q. Table 2: Example SAR Data for Analogous Compounds
| Derivative | Substituent | IC50 (nM) | LogP |
|---|---|---|---|
| A | 4-Fluorophenyl | 12.3 | 2.1 |
| B | 3-Chlorophenyl | 8.7 | 2.4 |
| C | 2-Methoxyphenyl | 25.6 | 1.9 |
Q. What experimental strategies resolve contradictions in reported mechanisms of action?
Answer: Conflicting data on biological targets (e.g., enzyme vs. receptor binding) can be addressed via:
- Competitive Binding Assays: Use radiolabeled ligands to identify displacement patterns .
- Knockout Models: CRISPR-Cas9 gene-edited cell lines to confirm target dependency .
- Molecular Dynamics Simulations: Predict binding modes and compare with mutagenesis data .
Q. How can stability studies under physiological conditions inform formulation design?
Answer:
- pH Stability: Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC. Urea bonds are prone to hydrolysis at pH <3 or >8 .
- Thermal Stability: Accelerated stability testing (40°C/75% RH) identifies degradation products (e.g., cyclopenta[c]pyridazinone ring-opening) .
- Excipient Screening: Use cyclodextrins or PEGylation to improve solubility and shelf-life .
Q. What computational methods predict pharmacokinetic properties of this compound?
Answer:
- ADMET Prediction: Tools like SwissADME estimate bioavailability (%F = 45–60) and blood-brain barrier penetration (low) based on LogP (~2.3) and PSA (~85 Ų) .
- Docking Studies: AutoDock Vina or Glide can model interactions with CYP450 enzymes to predict metabolic hotspots .
Q. How to design a robust experimental framework for in vivo efficacy studies?
Answer:
- Dose Optimization: Conduct dose-ranging studies in rodent models (e.g., 10–100 mg/kg) with PK/PD modeling to correlate plasma levels with efficacy .
- Control Groups: Include vehicle controls and reference compounds (e.g., known kinase inhibitors) to validate assay sensitivity .
- Endpoint Selection: Measure biomarkers (e.g., cytokine levels) and histopathology to assess target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
